N-cycloheptyl-2-(methylamino)benzamide

Description

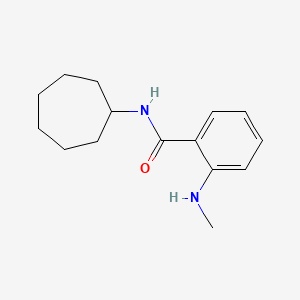

N-Cycloheptyl-2-(methylamino)benzamide (CAS 348612-07-7) is a benzamide derivative with the molecular formula C₁₅H₂₂N₂O and a molar mass of 246.35 g/mol . Its structure features a benzamide core substituted with a methylamino group at the 2-position and a cycloheptyl moiety attached to the amide nitrogen. The cycloheptyl group may confer unique steric and lipophilic properties compared to smaller or larger cyclic substituents.

Properties

CAS No. |

348612-07-7 |

|---|---|

Molecular Formula |

C15H22N2O |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

N-cycloheptyl-2-(methylamino)benzamide |

InChI |

InChI=1S/C15H22N2O/c1-16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-3-5-9-12/h6-7,10-12,16H,2-5,8-9H2,1H3,(H,17,18) |

InChI Key |

XTPZYFKFSISZNN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NC2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(methylamino)benzamide typically involves the following steps:

Formation of the Benzamide Core: The starting material, 2-aminobenzamide, is reacted with cycloheptyl chloride in the presence of a base such as triethylamine to form N-cycloheptyl-2-aminobenzamide.

Methylation: The N-cycloheptyl-2-aminobenzamide is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(methylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted benzamides with different nucleophilic groups.

Scientific Research Applications

N-cycloheptyl-2-(methylamino)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Benzamides

Substituent Variations on the Amide Nitrogen

N-Cyclohexyl Derivatives

- The naphthylacetyl substituent introduces aromaticity, which may improve binding to hydrophobic pockets in biological targets.

- N-Cyclohexyl-2-[methyl(2-phenylacetyl)amino]benzamide (): The phenylacetyl group adds rigidity and π-π stacking capabilities, contrasting with the flexibility of the cycloheptyl group. This compound’s molecular weight (350.45 g/mol) is significantly higher than the target compound, impacting pharmacokinetics .

Alkyl Chain Derivatives

- N-Butyl-2-(methylamino)benzamide (): Substituting cycloheptyl with a linear butyl chain reduces molecular weight (206.28 g/mol) and lipophilicity. This may enhance aqueous solubility but diminish membrane permeability .

Functional Group Modifications on the Benzamide Core

N,O-Bidentate Directing Groups

- N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide (): The anthraquinone moiety introduces redox-active properties and serves as an N,O-bidentate directing group for metal-catalyzed C–H functionalization. This contrasts with the target compound’s lack of such catalytic utility .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The hydroxy and dimethyl groups create a polar environment, enabling coordination with transition metals. This functionalization is absent in N-cycloheptyl-2-(methylamino)benzamide .

Data Table: Key Properties of Selected Benzamides

Research Findings and Implications

- Biological Activity : Unlike nitazoxanide, the target compound lacks nitro or heterocyclic groups critical for antiparasitic activity, suggesting divergent therapeutic applications .

- Catalytic Utility : The absence of N,O-bidentate groups limits its use in metal-catalyzed reactions, unlike derivatives in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.